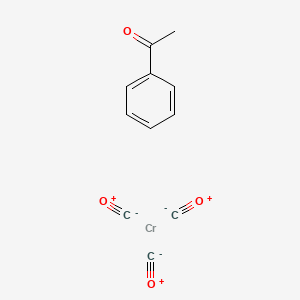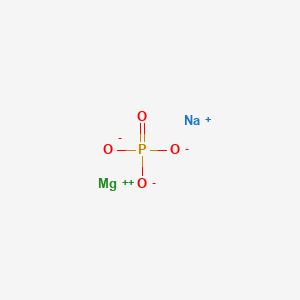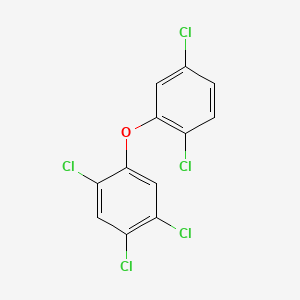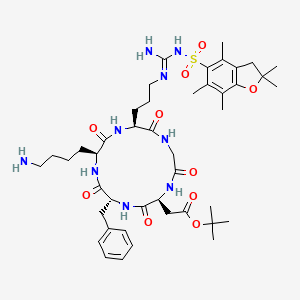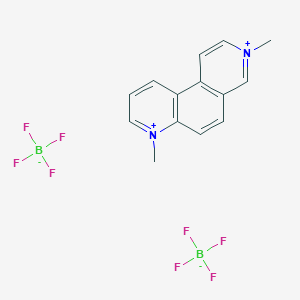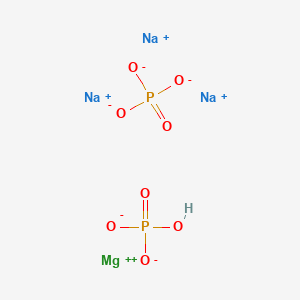
magnesium;trisodium;hydrogen phosphate;phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;trisodium;hydrogen phosphate;phosphate is a complex inorganic compound that combines magnesium, sodium, and phosphate ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of magnesium;trisodium;hydrogen phosphate;phosphate typically involves the reaction of magnesium salts with trisodium phosphate under controlled conditions. One common method is to dissolve magnesium chloride and trisodium phosphate in water, followed by the addition of hydrogen phosphate. The reaction is carried out at room temperature with constant stirring to ensure complete mixing and reaction of the components.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for the efficient production of large quantities of the compound with consistent quality. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;trisodium;hydrogen phosphate;phosphate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions, where magnesium can be oxidized, and phosphate ions can act as reducing agents.
Substitution Reactions: The compound can undergo substitution reactions where one or more of its ions are replaced by other ions or molecules.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of magnesium hydroxide and phosphoric acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acids and Bases: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Magnesium Hydroxide: Formed during hydrolysis.
Phosphoric Acid: Formed during hydrolysis.
Magnesium Oxide: Formed during oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Magnesium;trisodium;hydrogen phosphate;phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Studied for its role in cellular processes and as a component of biological buffers.
Medicine: Investigated for its potential use in drug delivery systems and as a supplement for magnesium and phosphate deficiencies.
Industry: Used in the production of fertilizers, detergents, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of magnesium;trisodium;hydrogen phosphate;phosphate involves its interaction with various molecular targets and pathways:
Magnesium Ions: Act as cofactors for many enzymes, playing a crucial role in catalytic activity and stabilization of enzyme structures.
Phosphate Ions: Involved in energy transfer processes, such as the formation of ATP, and in the regulation of metabolic pathways.
Hydrogen Phosphate Ions: Participate in buffering systems, maintaining pH balance in biological systems.
Vergleich Mit ähnlichen Verbindungen
Magnesium;trisodium;hydrogen phosphate;phosphate can be compared with other similar compounds, such as:
Trisodium Phosphate: A simpler compound with similar phosphate content but lacking magnesium.
Magnesium Phosphate: Contains magnesium and phosphate but lacks the trisodium component.
Sodium Phosphate: Similar to trisodium phosphate but with different sodium content.
Uniqueness
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique combination of ions allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
64131-06-2 |
|---|---|
Molekularformel |
HMgNa3O8P2 |
Molekulargewicht |
284.23 g/mol |
IUPAC-Name |
magnesium;trisodium;hydrogen phosphate;phosphate |
InChI |
InChI=1S/Mg.3Na.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+2;3*+1;;/p-5 |
InChI-Schlüssel |
OPAHGRFYRSELCN-UHFFFAOYSA-I |
Kanonische SMILES |
OP(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


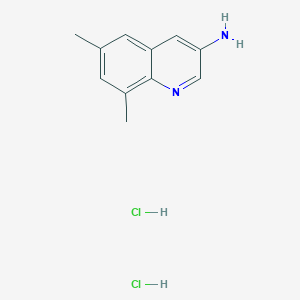
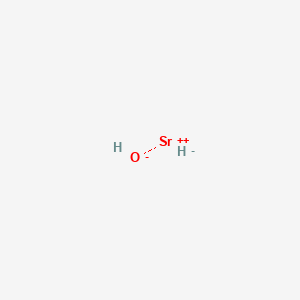

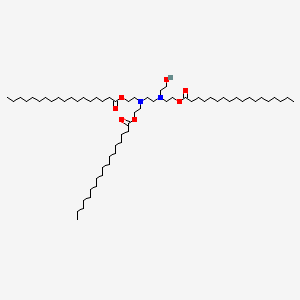

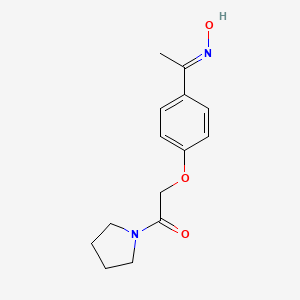
![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
